molecular formula C8H5Br2FO B1410866 2',3'-Dibromo-6'-fluoroacetophenone CAS No. 1807055-61-3

2',3'-Dibromo-6'-fluoroacetophenone

Cat. No.: B1410866
CAS No.: 1807055-61-3
M. Wt: 295.93 g/mol
InChI Key: WBKMVJMCWYYQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3’-Dibromo-6’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dibromo-6’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the bromination of 6’-fluoroacetophenone using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2’ and 3’ positions.

Industrial Production Methods

Industrial production of 2’,3’-Dibromo-6’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dibromo-6’-fluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents such as ethanol or acetonitrile.

    Condensation Reactions: Reagents such as aldehydes or ketones are used in the presence of catalysts like tin(II) chloride or samarium(III) iodide.

    Reduction Reactions: Reducing agents such as sodium boroh

Properties

IUPAC Name

1-(2,3-dibromo-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKMVJMCWYYQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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